

spectroscopic analysis for the validation of 2-Thiopheneglyoxylic acid structure

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Compound of Interest

Compound Name: 2-Thiopheneglyoxylic acid

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Spectroscopic Validation of 2-Thiopheneglyoxylic Acid: A Comparative Guide

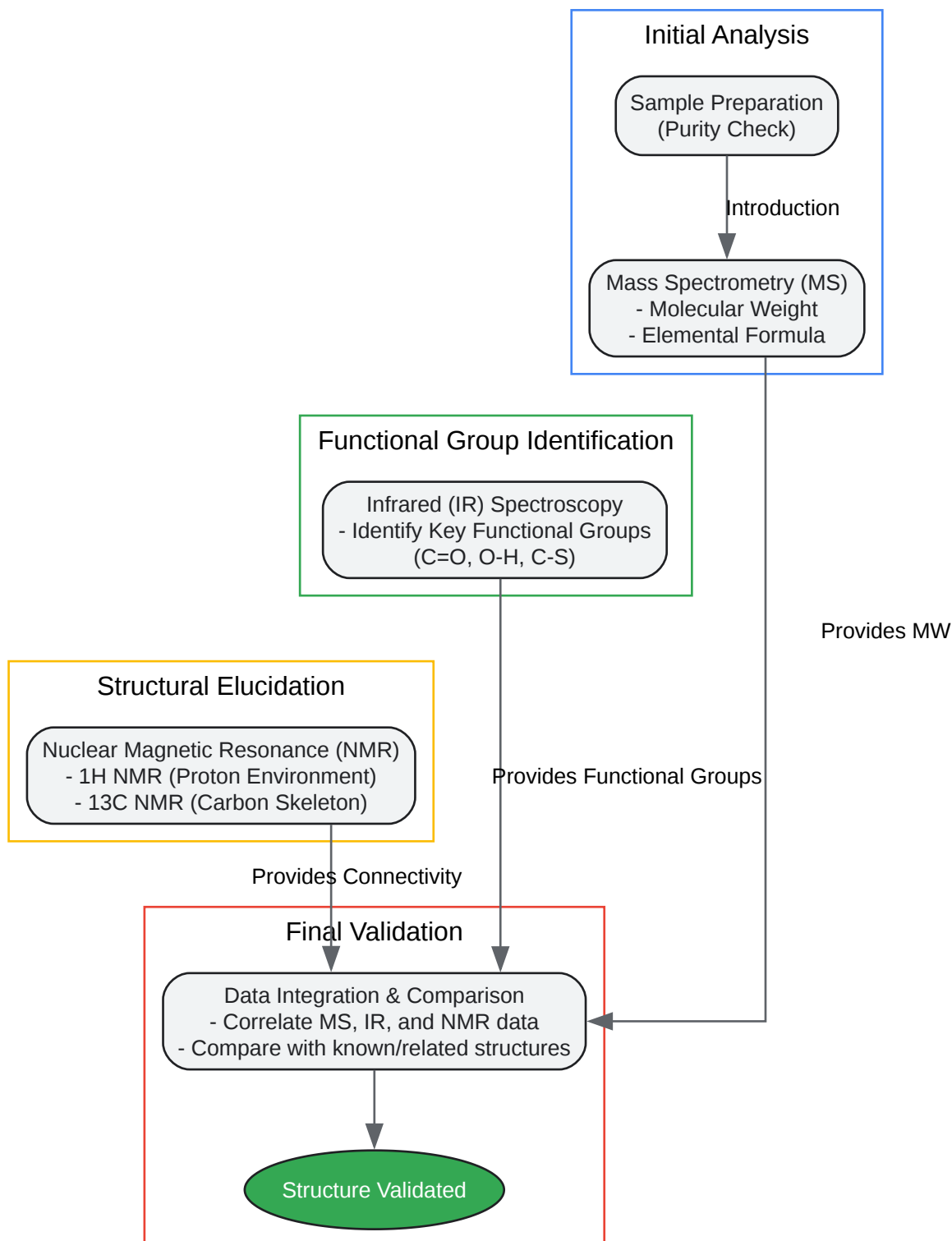
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **2-Thiopheneglyoxylic acid** against the well-characterized analogue, 2-Thiophenecarboxylic acid. The validation of the chemical structure of **2-Thiopheneglyoxylic acid** is crucial for its application in pharmaceutical research and development. This document outlines the expected spectroscopic characteristics based on its structure and compares them with the experimental data of a closely related compound, offering a robust framework for structural confirmation.

Spectroscopic Analysis Workflow

The structural elucidation of an organic compound like **2-Thiopheneglyoxylic acid** is a multi-step process that relies on the synergistic interpretation of data from various spectroscopic techniques. The general workflow is outlined below.

Workflow for Spectroscopic Validation of 2-Thiopheneglyoxylic Acid

[Click to download full resolution via product page](#)Caption: Workflow for the spectroscopic validation of **2-Thiopheneglyoxylic acid**.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Thiopheneglyoxylic acid** and the available experimental data for the reference compound, 2-Thiophenecarboxylic acid.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

Compound	Proton Assignment	Predicted Chemical Shift (δ, ppm)	Experimental Chemical Shift (δ, ppm)
2-Thiopheneglyoxylic acid	H3 (Thiophene)	7.8 - 8.0	Data not available
	H4 (Thiophene)	7.2 - 7.4	
	H5 (Thiophene)	7.6 - 7.8	
	COOH	10.0 - 13.0 (broad)	
2-Thiophenecarboxylic acid	H3 (Thiophene)	-	~7.8[1][2]
	H4 (Thiophene)	-	
	H5 (Thiophene)	-	
	COOH	-	

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

Compound	Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Experimental Chemical Shift (δ , ppm)
2-Thiopheneglyoxylic acid	C=O (keto)	180 - 190	Data not available
C=O (acid)	165 - 175	Data not available	
C2 (Thiophene)	140 - 145	Data not available	
C3 (Thiophene)	135 - 140	Data not available	
C4 (Thiophene)	128 - 132	Data not available	
C5 (Thiophene)	134 - 138	Data not available	
2-Thiophenecarboxylic acid	C=O (acid)	-	~163[1]
C2 (Thiophene)	-	~133[1]	
C3 (Thiophene)	-	~128[1]	
C4 (Thiophene)	-	~128[1]	
C5 (Thiophene)	-	~134[1]	

Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)

Compound	Functional Group Vibration	Predicted Frequency (cm ⁻¹)	Experimental Frequency (cm ⁻¹)
2-Thiopheneglyoxylic acid	O-H stretch (acid)	3300 - 2500 (broad)	Observed[3]
	C-H stretch (aromatic)	3100 - 3000	Observed[3]
	C=O stretch (keto)	1720 - 1700	Observed[3]
	C=O stretch (acid)	1710 - 1680	Observed[3]
	C=C stretch (thiophene)	1600 - 1450	Observed[3]
	C-S stretch (thiophene)	800 - 600	Observed[3]
2-Thiophenecarboxylic acid	O-H stretch (acid)	-	3100 - 2500 (broad)[1][4]
	C-H stretch (aromatic)	-	~3090[1][4]
	C=O stretch (acid)	-	~1680[1][4]
	C=C stretch (thiophene)	-	~1530, 1420[1][4]
	C-S stretch (thiophene)	-	~750[1][4]

Table 4: Mass Spectrometry (MS) Data (Predicted vs. Experimental)

Compound	Fragmentation Ion (m/z)	Predicted m/z	Experimental m/z (Relative Intensity)
2-Thiopheneglyoxylic acid	[M] ⁺ • (Molecular Ion)	156	Data not available
	[M-OH] ⁺	139	Data not available
	[M-COOH] ⁺	111	Data not available
	[C ₄ H ₃ S-CO] ⁺	111	Data not available
	[C ₄ H ₃ S] ⁺	83	Data not available
2-Thiophenecarboxylic acid	[M] ⁺ • (Molecular Ion)	-	128 (100%)[1][5]
	[M-OH] ⁺	-	111 (95%)[1][5]
	[C ₄ H ₃ S] ⁺	-	83 (20%)[1][5]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6][7] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[7] The solution must be homogeneous and free of particulate matter.[8]
- **Instrumentation:** Data is acquired on a 300 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:** A standard one-pulse sequence is used. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is employed. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ^{13}C isotope. A relaxation delay of 2-5 seconds is used to ensure quantitative observation of all carbon signals, including quaternary carbons.

Infrared (IR) Spectroscopy

- **Sample Preparation (ATR):** For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal.^[9] Pressure is applied to ensure good contact between the sample and the crystal.^[9]
- **Sample Preparation (KBr Pellet):** Alternatively, 1-2 mg of the finely ground sample is mixed with approximately 100-200 mg of dry potassium bromide (KBr).^[9] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.^[9]
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- **Data Acquisition:** A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.^[10] The sample is then scanned, typically over the range of 4000-400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- **Sample Preparation:** The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.^[11] The solution is then introduced into the mass spectrometer.
- **Instrumentation:** A mass spectrometer equipped with an electron ionization (EI) source is commonly used for small organic molecules.
- **Data Acquisition:** In EI-MS, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z). The mass spectrum is a plot of relative ion abundance versus m/z . The molecular ion peak ($[\text{M}]^{+\bullet}$) provides the molecular weight of the compound.

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